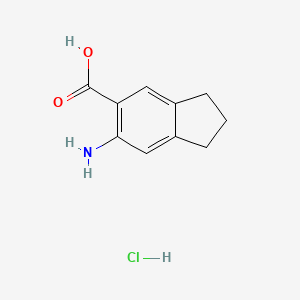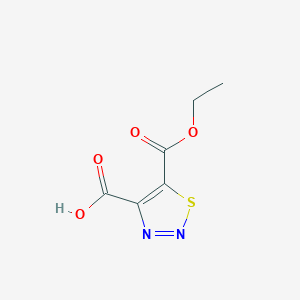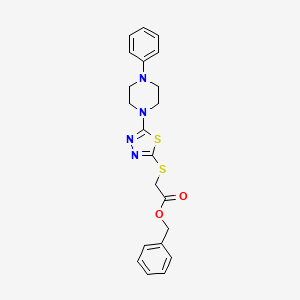![molecular formula C16H23N3O3S B2554563 [4-(Benzenesulfonyl)-1-piperazinyl]-(1-piperidinyl)methanone CAS No. 510734-50-6](/img/structure/B2554563.png)
[4-(Benzenesulfonyl)-1-piperazinyl]-(1-piperidinyl)methanone
説明
[4-(Benzenesulfonyl)-1-piperazinyl]-(1-piperidinyl)methanone, also known as BPPM, is a small molecule that has been extensively studied for its potential therapeutic applications. BPPM is a piperazine derivative that has shown promising results in various scientific research studies. This molecule has been synthesized using different methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects. In
作用機序
The mechanism of action of [4-(Benzenesulfonyl)-1-piperazinyl]-(1-piperidinyl)methanone is not fully understood, but it has been shown to inhibit the activity of various enzymes and proteins. This compound has been shown to inhibit the activity of the proteasome, which is involved in the degradation of proteins. This compound has also been shown to inhibit the activity of the chaperone protein Hsp90, which is involved in the folding and stabilization of various proteins. This compound has also been shown to inhibit the activity of various kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the replication of various viruses such as hepatitis C virus and human immunodeficiency virus. This compound has also been shown to inhibit the growth of various fungi such as Candida albicans. This compound has also been shown to have anti-inflammatory and immunomodulatory effects.
実験室実験の利点と制限
[4-(Benzenesulfonyl)-1-piperazinyl]-(1-piperidinyl)methanone has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues. This compound is also stable and can be easily synthesized and purified. However, this compound has some limitations for lab experiments. It has been shown to have low solubility in water, which can affect its bioavailability. This compound can also have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of [4-(Benzenesulfonyl)-1-piperazinyl]-(1-piperidinyl)methanone. One direction is the investigation of this compound as a potential drug candidate for the treatment of cancer. This compound has been shown to have anticancer properties, and further studies are needed to determine its efficacy and safety in clinical trials. Another direction is the investigation of this compound as a potential tool for studying the role of various proteins in disease processes. This compound has been shown to inhibit the activity of various enzymes and proteins, and further studies are needed to determine its specificity and selectivity. Finally, the investigation of this compound as a potential drug candidate for the treatment of viral and fungal infections is another future direction. This compound has been shown to have antiviral and antifungal properties, and further studies are needed to determine its efficacy and safety in clinical trials.
Conclusion
In conclusion, this compound is a small molecule that has been extensively studied for its potential therapeutic applications. This compound has been synthesized using different methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects. This compound has been shown to have anticancer, antiviral, and antifungal properties, and it has been investigated as a potential drug candidate for the treatment of various diseases. This compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of this compound, and further studies are needed to determine its potential as a drug candidate and a tool for studying the role of various proteins in disease processes.
科学的研究の応用
[4-(Benzenesulfonyl)-1-piperazinyl]-(1-piperidinyl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antiviral, and antifungal properties. This compound has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, viral infections, and fungal infections. This compound has also been studied for its potential use as a tool for studying the role of various proteins in disease processes.
特性
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c20-16(17-9-5-2-6-10-17)18-11-13-19(14-12-18)23(21,22)15-7-3-1-4-8-15/h1,3-4,7-8H,2,5-6,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMFPIMAVATJCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677792 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-nitrophenyl)acetamide](/img/no-structure.png)
![3-[(2-Methoxyphenyl)amino]propanamide](/img/structure/B2554482.png)
![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(3-fluorophenyl)pyrazin-2(1H)-one](/img/structure/B2554483.png)
![2-[(4-Ethoxyphenyl)methylene]-6-hydroxybenzo[b]furan-3-one](/img/structure/B2554484.png)

![1-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)-N-(p-tolyl)piperidine-4-carboxamide](/img/structure/B2554486.png)


![methyl 5-chloro-4-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2554490.png)


![benzo[d][1,3]dioxol-5-yl(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2554498.png)
![(3aR,6aS)-5-benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2554503.png)